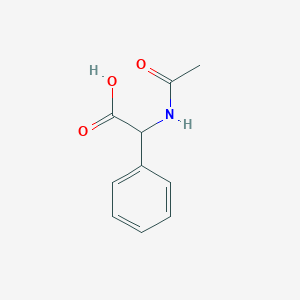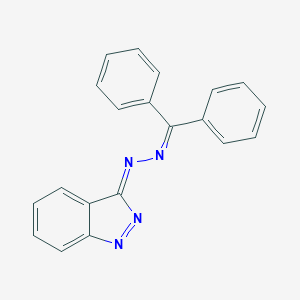![molecular formula C18H15N3O3S B420427 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 313366-40-4](/img/structure/B420427.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a chemical compound with the molecular formula C18H15N3O3S It is known for its unique structure, which includes a thiazole ring, a nitrobenzamide group, and an ethylphenyl substituent
準備方法
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Nitration of Benzamide: The nitro group is introduced via nitration of the benzamide precursor using a mixture of concentrated sulfuric acid and nitric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations.
科学的研究の応用
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ethylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
類似化合物との比較
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can be compared with other thiazole derivatives such as:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: Contains a chlorine substituent, which can influence its electronic properties and interactions with biological targets.
N-[4-(4-phenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: Lacks the ethyl group, which may result in different physicochemical properties and applications.
特性
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-2-12-6-8-13(9-7-12)16-11-25-18(19-16)20-17(22)14-4-3-5-15(10-14)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLKWRNLMIVMOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,10-Dimethyl-5,11-diphenyl-3,9-dioxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane](/img/structure/B420346.png)




![3,3-diphenylspiro[thiirane-2,9'-(9'H)-xanthene]](/img/structure/B420357.png)
![Dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate](/img/structure/B420358.png)
![Dispiro[adamantane-2,2'-[1,3]dithiolane-4',2''-adamantane]](/img/structure/B420359.png)

![4,4,6,6-Tetramethyl-2,2-diphenyl-1-thiaspiro[2.3]hexan-5-one](/img/structure/B420361.png)
![1,1,3,3,7-Pentamethyl-6,6-diphenyl-5,8-dithiaspiro[3.4]octan-2-one](/img/structure/B420362.png)
![2,2,7,7-Tetrachloro-4,4,8,8-tetramethyl-1,6-dithiadispiro[2.1.2.1]octane](/img/structure/B420364.png)

